4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
CAS No.:
Cat. No.: VC15979000
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Cl2N2 |
|---|---|
| Molecular Weight | 203.07 g/mol |
| IUPAC Name | 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C8H7ClN2.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5H2,(H,10,11);1H |
| Standard InChI Key | ASCFSLPMRLHBNU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=NC=CC(=C21)CCl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol. Its structure consists of a bicyclic pyrrolo[2,3-b]pyridine system with a chloromethyl (-CH₂Cl) group at the 4-position and a hydrochloride counterion (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈Cl₂N₂ | |
| Molecular Weight | 203.07 g/mol | |
| Density | 1.4±0.1 g/cm³ (analog) | |
| Melting Point | 174–176°C (decomposes) | |
| Solubility | Soluble in polar solvents |
The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the fused aromatic system contributes to π-π stacking interactions in biological targets.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via chloromethylation of 1H-pyrrolo[2,3-b]pyridine derivatives. A representative route involves:
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Protection: The pyrrole nitrogen is protected with a triisopropylsilyl (TIPS) group to direct electrophilic substitution .
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Lithiation: At -78°C, s-butyllithium deprotonates the pyridine ring, forming a lithiated intermediate .
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Chloromethylation: Reaction with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ introduces the chloromethyl group.
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Deprotection: Trifluoroacetic acid removes the TIPS group, yielding the free base .
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Salt Formation: Treatment with HCl generates the hydrochloride salt.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | s-BuLi, THF, -78°C | 60–70% |
| Chloromethylation | MOMCl, ZnCl₂, CH₂Cl₂, rt | 45–55% |
| Deprotection | TFA, CH₂Cl₂, 24 h | >90% |
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes nucleophilic displacement with amines, thiols, and alkoxides, enabling access to derivatives like:
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4-Aminomethyl-pyrrolopyridines: Used in kinase inhibitor development.
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4-Thiomethyl-pyrrolopyridines: Explored as protease inhibitors.
Cross-Coupling Reactions
Applications in Drug Discovery
Kinase Inhibitors
The pyrrolopyridine scaffold mimics ATP’s adenine moiety, making it a key component in inhibitors targeting:
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Fibroblast Growth Factor Receptors (FGFRs): Derivatives show IC₅₀ values <10 nM in breast cancer models.
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Janus Kinases (JAKs): Potent anti-inflammatory agents with sub-micromolar activity.
Antimicrobial Agents
Chloromethyl derivatives disrupt bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), exhibiting MIC values of 2–8 µg/mL against Staphylococcus aureus.
| Hazard | GHS Symbol | Precautionary Measures |
|---|---|---|
| Acute Toxicity | GHS06 | Use PPE; avoid inhalation |
| Skin Irritation | GHS05 | Wear gloves and lab coat |
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
The 4-chloromethyl derivative’s unique reactivity profile makes it superior for covalent drug design compared to halogenated or alkylated analogues.
Industrial and Regulatory Considerations
Production Scaling
Continuous flow reactors optimize chloromethylation by maintaining precise temperature control (-10°C to 0°C), improving yields to 75%.
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